![molecular formula C9H6N4S B13897484 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that combines an imidazo[4,5-b]pyridine moiety with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bioisosteres .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, such as carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .
Wissenschaftliche Forschungsanwendungen
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine is a complex heterocyclic compound featuring a fused imidazo[4,5-b]pyridine ring and a thiazole moiety, which makes it applicable to medicinal chemistry. Its structural complexity and bioisosteric properties related to purines make it crucial in biological systems. The compound's unique structure allows chemical modifications, which enhances its versatility in drug development and other scientific fields.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology It is studied as a potential bioisostere of purines, essential components of DNA and RNA.
- Medicine It has shown promise in developing drugs for treating conditions like cancer, inflammation, and central nervous system disorders.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies utilize techniques such as X-ray crystallography to elucidate binding modes and interactions at the molecular level. Investigations have shown that this compound can effectively bind to enzyme active sites or allosteric sites, influencing their activity and providing insights into its therapeutic potential.
Anti-inflammatory Applications
Imidazo[4,5-b]pyridine structures have been studied as anti-inflammatory compounds in treating retinal ischemia . Compound 22 can diminish the tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells (human retinal pigment epithelial) . It can also affect the activation of transcription factors Nrf2 and NF-κB responsible for regulating oxidative stress, which causes arterial injury during obesity .
Derivatives and their applications
Wirkmechanismus
The mechanism of action of 4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the imidazo[4,5-b]pyridine moiety.
Purine: Structurally similar due to the fused ring system but differs in the specific ring composition.
Uniqueness
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is unique due to its combined imidazo[4,5-b]pyridine and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C9H6N4S |
---|---|
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-6-8(10-3-1)13-9(12-6)7-4-14-5-11-7/h1-5H,(H,10,12,13) |
InChI-Schlüssel |
HEMPVAHMZGKQSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.